SimvastatinEPImpurityA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Simvastatin EP Impurity A, also known as Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate, is a related compound of Simvastatin. Simvastatin is a lipid-lowering drug that inhibits HMG-CoA reductase, an enzyme involved in cholesterol synthesis. Impurities like Simvastatin EP Impurity A are important to identify and quantify to ensure the safety and efficacy of pharmaceutical products .
準備方法
Simvastatin EP Impurity A can be synthesized through various methods. One common approach involves the hydrolysis of Simvastatin under alkaline conditions. This process leads to the formation of the hydroxy acid form of Simvastatin, which is then converted to its sodium salt form . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and purify the impurity from the main compound .
化学反応の分析
Simvastatin EP Impurity A undergoes several types of chemical reactions, including:
Hydrolysis: Under alkaline conditions, Simvastatin is hydrolyzed to form the hydroxy acid impurity.
Oxidation: The compound can undergo oxidative degradation, leading to the formation of epoxide impurities.
Esterification: The hydroxy acid form can be esterified to form various ester derivatives.
Common reagents used in these reactions include alkaline solutions for hydrolysis and oxidizing agents for oxidation. The major products formed from these reactions include the hydroxy acid form and various ester derivatives .
科学的研究の応用
Simvastatin EP Impurity A is used in scientific research to study the stability and degradation pathways of Simvastatin. It is also used in the development and validation of analytical methods for impurity profiling in pharmaceutical products . Additionally, the compound is used in studies investigating the potential genotoxicity of statin impurities .
作用機序
Simvastatin EP Impurity A exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol synthesis . This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
類似化合物との比較
Simvastatin EP Impurity A is similar to other statin-related impurities, such as:
Simvastatin EP Impurity B: Another related compound with a different molecular structure.
Simvastatin EP Impurity C: A compound formed through different degradation pathways.
Simvastatin EP Impurity D: Another impurity with unique structural characteristics.
What sets Simvastatin EP Impurity A apart is its formation through hydrolysis and its specific molecular structure, which includes the sodium salt form of the hydroxy acid .
特性
分子式 |
C25H40O6 |
---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
(3S,5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18-,19-,20-,21-,23-/m0/s1 |
InChIキー |
XWLXKKNPFMNSFA-DAHYEWGRSA-N |
異性体SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](C[C@@H](CC(=O)O)O)O)C |
正規SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。